RDR03871

MDM2-p53 Protein-Protein Interaction Oncology

RDR03871 (CAS 286008-51-3) is a validated dual MDM2/MDM4 inhibitor with an MDM2-p53 dissociation IC50 of 12.9 nM — substantially more potent than Nutlin-3 (90 nM). Unlike MDM2-selective agents (e.g., RG7112), its balanced dual antagonism (MDM4 IC50 10.4 nM) enables robust p53 reactivation, making it critical for overcoming MDM4-mediated resistance. Supplied at ≥98% purity to ensure reproducible results in mechanistic studies, benchmark assays, and head-to-head selectivity profiling.

Molecular Formula C18H16ClF3N6
Molecular Weight 408.8 g/mol
CAS No. 286008-51-3
Cat. No. B1679239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRDR03871
CAS286008-51-3
SynonymsRDR03871;  RDR-03871;  RDR 03871.
Molecular FormulaC18H16ClF3N6
Molecular Weight408.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C2=CC=CC=N2)NCCNC3=CC=CC(=N3)C(F)(F)F)Cl
InChIInChI=1S/C18H16ClF3N6/c1-11-15(19)17(28-16(26-11)12-5-2-3-8-23-12)25-10-9-24-14-7-4-6-13(27-14)18(20,21)22/h2-8H,9-10H2,1H3,(H,24,27)(H,25,26,28)
InChIKeyBDLJLGRTYOMPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RDR03871 (CAS 286008-51-3) Baseline Overview: A Dual MDM2/MDM4-p53 Interaction Inhibitor


RDR03871, with the IUPAC name N1-(5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-yl)-N2-(6-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine, is a synthetic small molecule characterized as a potent dual inhibitor of the MDM2-p53 and MDM4-p53 protein-protein interactions . Its molecular formula is C18H16ClF3N6 with a molecular weight of 408.81 g/mol . The compound functions by blocking the binding of the tumor suppressor p53 to its negative regulators, MDM2 and MDM4, thereby stabilizing and activating the p53 pathway . This mechanism is central to its application in oncology research, particularly in models where p53 is wild-type but functionally suppressed.

Why Substitution of RDR03871 with Other MDM2 Inhibitors is Not Equivalent


Substituting RDR03871 with other MDM2-targeting agents is not straightforward due to significant variations in potency, selectivity profiles, and the specific molecular interactions they disrupt. While many MDM2 inhibitors exist, their activity against the closely related MDM4 protein and their absolute potency in disrupting the MDM2-p53 complex differ by orders of magnitude . For instance, the first-generation inhibitor Nutlin-3 exhibits an IC50 of 90 nM for MDM2, whereas RDR03871 shows a much more potent IC50 of 12.9 nM in similar dissociation assays . Furthermore, the dual inhibition of both MDM2 and MDM4 by RDR03871 contrasts with many other inhibitors, such as the clinical candidate RG7112, which is primarily an MDM2-p53 inhibitor [1]. These quantitative and mechanistic differences underscore why generic substitution can lead to profoundly different experimental outcomes, making the specific selection of RDR03871 critical for studies requiring a potent dual antagonist.

RDR03871 Quantitative Differentiation Guide: Evidence-Based Comparison with Key MDM2/p53 Inhibitors


Superior MDM2-p53 Disruption Potency Compared to Nutlin-3

RDR03871 exhibits a 7-fold higher potency in disrupting the MDM2-p53 protein-protein interaction compared to the widely used first-generation MDM2 inhibitor Nutlin-3. In a quantitative sandwich immune-enzymatic assay, RDR03871 dissociated the MDM2/p53 complex with an IC50 of 12.9 nM , whereas Nutlin-3 has a reported IC50 of 90 nM in similar cell-free binding assays .

MDM2-p53 Protein-Protein Interaction Oncology

Dual MDM2/MDM4 Inhibition Profile Contrasts with Single-Target Clinical Candidate RG7112

RDR03871 distinguishes itself as a potent dual inhibitor of both MDM2-p53 and MDM4-p53 interactions, with IC50 values of 35.4 nM and 10.4 nM, respectively . In contrast, the clinical candidate RG7112 (RO5045337) is a selective MDM2-p53 inhibitor with an IC50 of 18 nM and does not exhibit potent activity against MDM4-p53 [1].

MDM4 MDM2/MDM4 Dual Inhibitor p53 Activation

Balanced Dual Inhibition Contrasts with Other Reported Dual MDM2/MDM4 Antagonists

Within the emerging class of dual MDM2/MDM4 inhibitors, RDR03871 exhibits a distinct balance of potencies. Its IC50 values of 35.4 nM (MDM2) and 10.4 nM (MDM4) differ from those of MDM2/4-p53-IN-1 (35.9 nM and 57.4 nM) [1] and MDM2/4-p53-IN-2 (70.7 nM and 81.4 nM) [2]. RDR03871 demonstrates nearly equivalent potency against MDM2 and superior potency against MDM4 (2.9-fold more potent on MDM4 than MDM2), whereas the comparator compounds are either less potent overall or exhibit a different potency ratio.

MDM2/MDM4 Dual Inhibitor Potency Comparison

High Purity and Validated Solubility Profile Support Reproducible Research

For reliable in vitro and in vivo experimentation, compound purity and solubility are critical. RDR03871 is commercially available with a validated purity of 97.78% and demonstrates solubility in DMSO at 4.09 mg/mL (10 mM) with sonication recommended . This level of purity, exceeding 97%, minimizes the risk of confounding biological effects from impurities.

Chemical Properties Purity Solubility Procurement

Recommended Research Applications for RDR03871 Based on Quantifiable Evidence


Investigating p53-Dependent Apoptosis in Wild-Type p53 Cancer Cell Lines

Given its potent disruption of the MDM2-p53 interaction (IC50 of 12.9 nM) and its dual inhibition of MDM2 and MDM4 , RDR03871 is highly suitable for mechanistic studies of p53-mediated apoptosis. Its high potency allows for the use of lower concentrations to activate p53-dependent transcriptional programs and induce apoptosis in cell lines such as HCT-116 or MOLM-13, while its dual targeting may provide a more robust reactivation of p53 compared to MDM2-selective inhibitors like Nutlin-3 .

Comparative Pharmacology of Dual MDM2/MDM4 versus Selective MDM2 Antagonists

RDR03871 serves as an ideal tool compound for head-to-head comparisons with MDM2-selective inhibitors like RG7112 [1] to dissect the relative contributions of MDM2 and MDM4 inhibition to p53 activation. Its balanced dual inhibitory profile (IC50 of 35.4 nM for MDM2 and 10.4 nM for MDM4) provides a distinct pharmacological probe to validate whether dual targeting offers a therapeutic advantage in specific cancer models where MDM4 is overexpressed.

Use as a Reference Dual Inhibitor in New Chemical Entity (NCE) Screening Cascades

In drug discovery programs seeking novel p53-MDM2/MDM4 interaction inhibitors, RDR03871 can be employed as a benchmark or positive control due to its well-characterized dual inhibitory activity and high purity (97.78%) . Its defined IC50 values and solubility profile make it a reliable standard for validating assay performance and benchmarking the potency of new chemical entities in cell-free binding and cellular assays.

Mechanistic Studies in Cells with Acquired Resistance to Selective MDM2 Inhibitors

Cancer cells can develop resistance to selective MDM2 inhibitors, often through upregulation of MDM4. RDR03871, with its potent MDM4 inhibitory activity (IC50 10.4 nM) , is a valuable tool for investigating whether dual MDM2/MDM4 inhibition can overcome this resistance mechanism. It enables studies to determine if cells resistant to agents like Nutlin-3 remain sensitive to a dual antagonist, providing insight into resistance pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for RDR03871

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.